molecular formula C6H15P B1583860 Diisopropylphosphine CAS No. 20491-53-6

Diisopropylphosphine

Cat. No.: B1583860
CAS No.: 20491-53-6
M. Wt: 118.16 g/mol
InChI Key: WDIIYWASEVHBBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylphosphine can be synthesized through the reaction of isopropyl alcohol with phosphorus trichloride. The reaction typically requires the protection of an inert gas and is conducted at low temperatures to avoid the formation of hazardous by-products .

Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diisopropylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diisopropylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism by which diisopropylphosphine exerts its effects involves its ability to act as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic processes, facilitating the formation of desired products .

Comparison with Similar Compounds

Uniqueness: Diisopropylphosphine is unique due to its specific steric and electronic properties, which make it particularly effective as a ligand in certain catalytic reactions. Its ability to form stable complexes with transition metals sets it apart from other similar compounds .

Properties

IUPAC Name

di(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15P/c1-5(2)7-6(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIIYWASEVHBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)PC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336813
Record name Diisopropylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20491-53-6
Record name Diisopropylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-i-propylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

ANone: The molecular formula of diisopropylphosphine is C6H15P, and its molecular weight is 118.17 g/mol.

A: 1H and 31P NMR spectroscopy are routinely employed to characterize this compound and its metal complexes. [, , , , , , ] For example, the 31P NMR chemical shifts are sensitive to the coordination environment of the phosphorus atom. [, ] X-ray crystallography is also frequently used to determine the solid-state structures of this compound complexes. [, , , , , , , , , , ]

A: The steric bulk of the isopropyl groups and the electronic properties of the metal center significantly influence the reactivity of this compound complexes. For instance, bulkier substituents on the phosphorus atom can hinder reactions, while electron-rich metal centers can enhance the reactivity of the ligand. []

A: this compound-containing complexes have been investigated as catalysts for various organic transformations. For example, they have shown promising activity in hydrogenation reactions [], C–C and C–P bond formation reactions [, ] and the synthesis of imines from alcohols and amines. []

A: The steric and electronic properties of the substituents on the phosphorus atom can impact catalytic performance. For instance, in the hydrogenation of benzylideneacetone using a chlorodihydridobis(this compound)iridium complex, kinetic evidence suggests the involvement of an iridium-η2-dihydrogen complex in activating molecular hydrogen. []

A: this compound derivatives, particularly the imino-bis(this compound chalcogenides), have emerged as valuable precursors for preparing metal chalcogenide nanomaterials. [, , , ]

A: Techniques like aerosol-assisted chemical vapor deposition (AACVD) utilize the thermal decomposition of these precursors to deposit thin films of materials like cadmium selenide (CdSe), antimony telluride (Sb2Te3), and indium telluride (In2Te3). [, ]

  • New ligand architectures: Incorporating this compound units into more complex ligand systems, such as pincer ligands, is an active research area, with applications in asymmetric catalysis. []

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